2-Bromo-3-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-Bromo-3-(pyrrolidin-2-yl)pyridine is an organic compound with the molecular formula C9H11BrN2. It is a heterocyclic compound that contains both a pyridine ring and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(pyrrolidin-2-yl)pyridine can be achieved through several methods. One common approach involves the bromination of 3-(pyrrolidin-2-yl)pyridine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophilic bases.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, and organolithium compounds are commonly used.
Oxidation and Reduction: Reagents like potassium permanganate, hydrogen peroxide, and sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in substitution reactions, the bromine atom can be replaced by various functional groups, leading to the formation of diverse derivatives.
Scientific Research Applications
2-Bromo-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(pyrrolidin-1-yl)pyridine
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 2-(Pyrrolidin-2-yl)pyridine
Uniqueness
2-Bromo-3-(pyrrolidin-2-yl)pyridine is unique due to its specific substitution pattern and the presence of both a bromine atom and a pyrrolidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C9H11BrN2 |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
2-bromo-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C9H11BrN2/c10-9-7(3-1-6-12-9)8-4-2-5-11-8/h1,3,6,8,11H,2,4-5H2 |
InChI Key |
SNCRTOHSYUOHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(N=CC=C2)Br |
Origin of Product |
United States |
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